

An In-depth Technical Guide to the Physical Properties of Methyl 4-acetylbenzoate

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Compound of Interest

Compound Name: Methyl 4-acetylbenzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **methyl 4-acetylbenzoate**, a key intermediate in various synthetic applications. The information is presented to support research, development, and quality control activities.

Compound Identification

Identifier	Value
Chemical Name	Methyl 4-acetylbenzoate
Synonyms	4-Acetylbenzoic acid methyl ester, 4-(Methoxycarbonyl)acetophenone
CAS Number	3609-53-8
Molecular Formula	C ₁₀ H ₁₀ O ₃
Molecular Weight	178.18 g/mol
Chemical Structure	
Aromatic ketone and a methyl ester	

Quantitative Physical Properties

The following table summarizes the key physical and chemical properties of **methyl 4-acetylbenzoate**.

Property	Value	Source
Appearance	White to off-white crystalline solid[1]	[1]
Melting Point	93-96 °C[2][3]	[2][3]
Boiling Point	295.6 ± 23.0 °C at 760 mmHg	
Density	1.1 ± 0.1 g/cm ³	
Solubility	Limited solubility in water; soluble in organic solvents such as ethanol, acetone, and dichloromethane[1].	[1]
Vapor Pressure	0.00151 mmHg at 25°C[2]	[2]
Flash Point	129.3°C[2]	[2]
Refractive Index	1.5190 (estimate)[2]	[2]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of **methyl 4-acetylbenzoate**.

Spectroscopy	Key Data Points	Source
^1H NMR (CDCl_3)	Spectral data available, typically showing peaks for aromatic, methyl ester, and acetyl protons.	[4]
^{13}C NMR	Spectral data available.	[5]
Infrared (IR)	Data available, showing characteristic peaks for carbonyl groups (ketone and ester) and aromatic rings.	[5][6]
Mass Spectrometry (MS)	Data available.	[5]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of **methyl 4-acetylbenzoate**.

Melting Point Determination

The melting point of an organic solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of finely powdered, dry **methyl 4-acetylbenzoate** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used. The capillary tube is placed in the apparatus alongside a thermometer.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire solid has melted (T_2) are recorded. The melting point is

reported as the range $T_1 - T_2$. For a pure sample, this range is typically narrow (0.5-1 °C).

Boiling Point Determination

The boiling point is determined for liquid compounds; however, as **methyl 4-acetylbenzoate** is a solid at room temperature, this protocol applies to its molten state or under vacuum.

Methodology: Thiele Tube Method

- **Sample Preparation:** A small amount of **methyl 4-acetylbenzoate** is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.
- **Apparatus:** The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- **Heating:** The side arm of the Thiele tube is gently heated, creating a convection current that ensures uniform heating.
- **Observation:** Heating is continued until a steady stream of bubbles emerges from the open end of the inverted capillary tube. The heat is then removed. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Understanding the solubility of a compound is essential for its purification, formulation, and application.

Methodology: Qualitative Solubility Test

- **Solvent Selection:** A range of solvents with varying polarities are used, including water, ethanol, acetone, and dichloromethane.
- **Procedure:** Approximately 10-20 mg of **methyl 4-acetylbenzoate** is placed in a small test tube. A small volume (e.g., 1 mL) of the solvent is added.
- **Observation:** The mixture is agitated, and the solubility is observed at room temperature. The compound is classified as soluble, partially soluble, or insoluble based on visual inspection.

For quantitative analysis, gravimetric or spectroscopic methods can be employed.

Spectroscopic Analysis

4.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.

Methodology: ^1H NMR Spectroscopy

- **Sample Preparation:** 5-10 mg of **methyl 4-acetylbenzoate** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) is added.
- **Data Acquisition:** The NMR spectrum is acquired using a high-field NMR spectrometer (e.g., 400 MHz). Standard acquisition parameters are used.
- **Data Processing:** The resulting free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts, integration, and coupling constants of the signals are analyzed to elucidate the proton environment within the molecule.

4.4.2 Infrared (IR) Spectroscopy

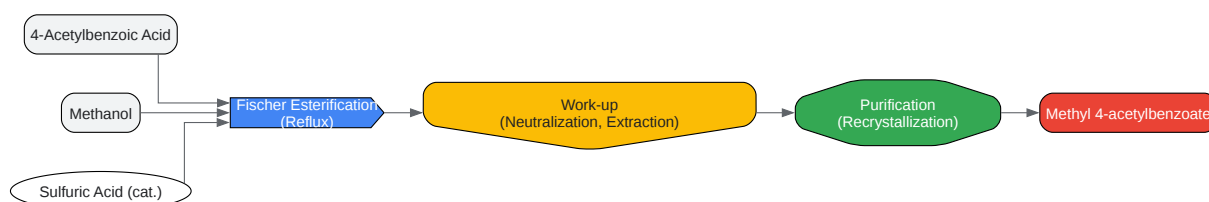
IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology: Attenuated Total Reflectance (ATR)-IR

- **Sample Preparation:** A small amount of the solid **methyl 4-acetylbenzoate** is placed directly onto the ATR crystal.
- **Data Acquisition:** The IR spectrum is recorded using an FTIR spectrometer. A background spectrum of the clean ATR crystal is taken first.
- **Data Analysis:** The positions and intensities of the absorption bands are analyzed to identify characteristic functional groups, such as the carbonyl stretches of the ketone and ester, and the C-H and C=C bonds of the aromatic ring.

Synthetic Workflow

The most common method for the synthesis of **methyl 4-acetylbenzoate** is the Fischer esterification of 4-acetylbenzoic acid with methanol, catalyzed by a strong acid.



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Caption: Synthesis workflow for **methyl 4-acetylbenzoate**.

This guide provides a foundational understanding of the physical properties of **methyl 4-acetylbenzoate**, essential for its effective use in scientific research and development. For further details on safety and handling, please refer to the appropriate Safety Data Sheet (SDS).

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